

Interpreting the Mass Spectrum of 4-Bromo-5-methylpicolinaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-5-methylpicolinaldehyde

Cat. No.: B592004

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed interpretation of the mass spectrum of **4-Bromo-5-methylpicolinaldehyde**, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental data for this specific molecule, this guide leverages a comparative analysis of structurally similar compounds to predict its fragmentation pattern. By understanding the fragmentation of well-characterized analogs, researchers can gain valuable insights into the mass spectral behavior of **4-Bromo-5-methylpicolinaldehyde**, aiding in its identification and characterization.

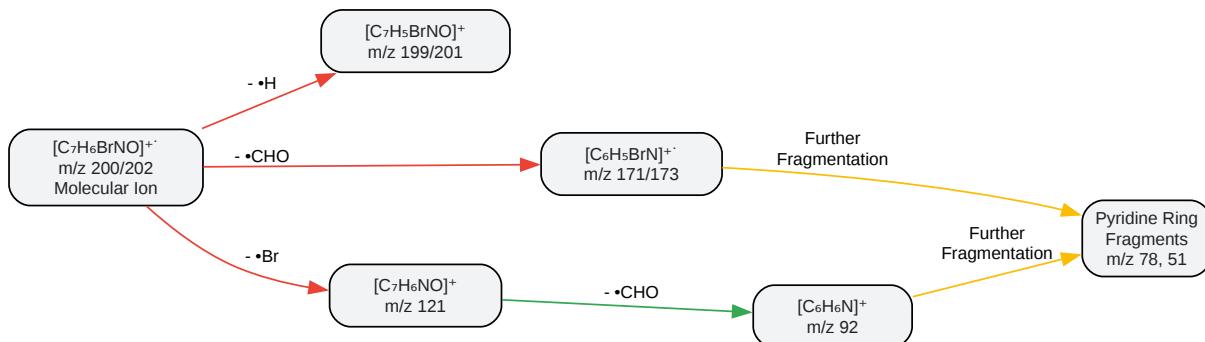
Predicted Mass Spectrum Analysis of 4-Bromo-5-methylpicolinaldehyde

The structure of **4-Bromo-5-methylpicolinaldehyde** (C_7H_6BrNO , Molecular Weight: 200.03 g/mol) suggests a fragmentation pattern influenced by the pyridine ring, the aldehyde group, the bromine atom, and the methyl group.^{[1][2][3][4]} The presence of bromine is particularly noteworthy due to its isotopic distribution (^{79}Br and ^{81}Br in an approximate 1:1 ratio), which will result in characteristic M and M+2 peaks for bromine-containing fragments.

The predicted fragmentation cascade is initiated by the ionization of the molecule, typically through the loss of an electron from the nitrogen atom or the oxygen atom of the aldehyde group, forming the molecular ion (M^{+}).

Comparative Fragmentation Analysis

To build a reliable interpretation, we will compare the predicted fragmentation of **4-Bromo-5-methylpicolinaldehyde** with the known fragmentation patterns of three analogous compounds: 4-Bromobenzaldehyde, 2-Pyridinecarboxaldehyde, and 4-Pyridinecarboxaldehyde.


m/z Value	Proposed Fragment Ion	Interpretation for 4-Bromo-5-methylpicolinaldehyde (Predicted)	Comparison with Analog Compounds
200/202	$[C_7H_6BrNO]^{+}$	<p>Molecular Ion (M^{+}): The presence of a pair of peaks with a 1:1 intensity ratio is a strong indicator of a bromine-containing compound.</p>	<p>The molecular ion for 4-Bromobenzaldehyde is observed at m/z 184/186.^[5] For 2-Pyridinecarboxaldehyde and 4-Pyridinecarboxaldehyde, the molecular ion is at m/z 107.^{[6][7]}</p>
199/201	$[C_7H_5BrNO]^{+}$	<p>$[M-H]^{+}$: Loss of a hydrogen radical from the aldehyde group is a common fragmentation pathway for aldehydes.^[8]</p>	<p>This $[M-H]^{+}$ peak is also observed in the spectra of 4-Bromobenzaldehyde (m/z 183/185) and the pyridinecarboxaldehydes (m/z 106).^{[5][6][7]}</p>
171/173	$[C_6H_5BrN]^{+}$	<p>$[M-CHO]^{+}$: Loss of the formyl radical ($\bullet CHO$) is a characteristic fragmentation of aromatic aldehydes. ^[8]</p>	<p>The loss of the formyl group is a prominent feature in the mass spectrum of 4-Bromobenzaldehyde, resulting in a peak at m/z 155/157.^[5] The pyridinecarboxaldehydes also exhibit a significant peak at m/z 78, corresponding to the loss of the formyl group.</p>

121	$[C_7H_6NO]^+$	<p>$[M-Br]^+$: Cleavage of the C-Br bond, leading to the loss of a bromine radical. This is a common fragmentation for halogenated aromatic compounds.^[9]</p>	<p>This type of fragmentation is expected and is a key indicator of halogen presence.</p>
92	$[C_6H_6N]^+$	<p>$[M-Br-CHO]^+$: Subsequent loss of the formyl radical from the $[M-Br]^+$ ion.</p>	<p>This would be analogous to the formation of the pyridinium ion.</p>
78	$[C_5H_4N]^+$	<p>Fragmentation of the pyridine ring.</p>	<p>The pyridine ring itself is quite stable, but can undergo fragmentation. A peak at m/z 78 is characteristic of the pyridine cation radical.</p>
51	$[C_4H_3]^+$	<p>Further fragmentation of the pyridine ring.</p>	<p>This is a common fragment from the breakdown of aromatic rings.</p>

Predicted Fragmentation Pathway of 4-Bromo-5-methylpicolinaldehyde

[Click to download full resolution via product page](#)

Caption: Predicted fragmentation pathway of **4-Bromo-5-methylpicolinaldehyde**.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This section outlines a standard protocol for acquiring a mass spectrum of a solid, thermally stable compound like **4-Bromo-5-methylpicolinaldehyde** using an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

1. Sample Preparation:

- Prepare a dilute solution of **4-Bromo-5-methylpicolinaldehyde** (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- For direct insertion probe analysis, a few micrograms of the solid sample can be placed in a capillary tube.

2. Instrument Parameters:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV (standard for generating reproducible fragmentation patterns)

- Source Temperature: 200-250 °C (to ensure sample volatilization)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
- Scan Range: m/z 40-400 (to cover the molecular ion and expected fragments)
- Inlet System: Gas Chromatography (GC) for volatile samples or a direct insertion probe for solid samples.

3. Data Acquisition:

- Introduce the sample into the ion source.
- Acquire the mass spectrum over the specified m/z range.
- If using a GC inlet, the mass spectrum will be recorded as the compound elutes from the column.

4. Data Analysis:

- Identify the molecular ion peak (M^{+}), which should exhibit the characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks of approximately equal intensity).
- Identify the major fragment ions and propose structures based on the expected fragmentation pathways for aldehydes, pyridines, and halogenated aromatic compounds.
- Compare the acquired spectrum with library data if available.

This comparative guide provides a foundational understanding for researchers working with **4-Bromo-5-methylpicinaldehyde**. While the predicted fragmentation offers a strong starting point, experimental verification is essential for unambiguous structural confirmation. The provided experimental protocol offers a standard method for obtaining the necessary data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1196157-14-8|4-Bromo-5-methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 4-bromo-5-methylpicolinaldehyde (C7H6BrNO) [pubchemlite.lcsb.uni.lu]
- 3. lookchem.com [lookchem.com]
- 4. 4-Bromo-5-methylpicolinaldehyde | 1196157-14-8 [sigmaaldrich.cn]
- 5. Benzaldehyde, 4-bromo- [webbook.nist.gov]
- 6. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 7. 4-Pyridinecarboxaldehyde [webbook.nist.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- To cite this document: BenchChem. [Interpreting the Mass Spectrum of 4-Bromo-5-methylpicolinaldehyde: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b592004#interpreting-the-mass-spectrum-of-4-bromo-5-methylpicolinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com